Product packaging for Boc-alpha-ME-DL-val-OH(Cat. No.:CAS No. 139938-00-4)

Boc-alpha-ME-DL-val-OH

Cat. No.: B558640
CAS No.: 139938-00-4
M. Wt: 231.29 g/mol
InChI Key: MXPBQQXWXZWBMK-UHFFFAOYSA-N
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Description

Boc-alpha-ME-DL-val-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B558640 Boc-alpha-ME-DL-val-OH CAS No. 139938-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPBQQXWXZWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562604
Record name N-(tert-Butoxycarbonyl)-3-methylisovaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139938-00-4
Record name N-(tert-Butoxycarbonyl)-3-methylisovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid
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Foundational Aspects of Alpha Methylated Amino Acids and Boc Alpha Me Dl Val Oh

Significance of Non-Proteinogenic Amino Acids in Bioorganic Chemistry

The 22 proteinogenic amino acids are the fundamental building blocks of proteins, encoded by the genetic code of organisms. wikipedia.org However, the world of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids, which number over 140 in nature with thousands more synthesized in the laboratory, are those not naturally encoded in an organism's genome for protein assembly. wikipedia.org These unique molecules play a diverse and crucial role in biochemistry and medicinal chemistry. wikipedia.orgdntb.gov.ua

Non-proteinogenic amino acids are found as intermediates in metabolic pathways, such as ornithine and citrulline in the urea (B33335) cycle. wikipedia.org They can also be formed through the post-translational modification of proteins. wikipedia.org Their significance is further underscored by their various physiological roles, acting as neurotransmitters, components of bacterial cell walls, and even toxins. wikipedia.org In the realm of drug discovery, the incorporation of non-proteinogenic amino acids into peptide-based drug candidates has become a powerful strategy. dntb.gov.uanih.gov This modification can fundamentally alter the drug-like properties of peptides, often leading to improved stability, potency, permeability, and bioavailability. dntb.gov.uanih.gov

Rationale for alpha-Methylation in Amino Acid and Peptide Design

A key modification of amino acids that has garnered significant attention is α-methylation, which involves the replacement of the α-hydrogen atom with a methyl group. researchgate.net This seemingly simple alteration has profound consequences for the resulting peptide's structure and function. The presence of an α-methyl group introduces steric hindrance, which can restrict the conformational freedom of the peptide backbone. researchgate.netenamine.net This restriction can be highly beneficial in drug design for several reasons.

Firstly, α-methylation can stabilize specific secondary structures, such as helices, which may be crucial for binding to a biological target. researchgate.netenamine.net Secondly, this modification can enhance the metabolic stability of peptides by protecting the adjacent peptide bond from enzymatic cleavage by proteases. enamine.netnih.gov This increased resistance to degradation is a critical factor in improving the in vivo half-life of peptide-based drugs. Furthermore, α-methylation can reduce the conformational variability of a peptide, leading to a more defined structure that can result in higher binding affinity and specificity for its target receptor or enzyme. enamine.net The introduction of α-methylated amino acids is a widely used tactic in the development of bioactive peptides and peptidomimetics. enamine.net

Contextualization of Boc-alpha-ME-DL-val-OH as a Key Synthetic Building Block

This compound, also known as Boc-α-methyl-DL-valine, is a prime example of a strategically designed non-proteinogenic amino acid that serves as a vital building block in organic synthesis, particularly in the construction of peptides and other complex molecules. chemimpex.com The "Boc" designation refers to the tert-butoxycarbonyl protecting group attached to the amino function. This group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for the sequential addition of other amino acids in peptide synthesis. iris-biotech.deorganic-chemistry.org

The "alpha-ME" signifies the presence of the crucial α-methyl group, conferring the advantages of enhanced stability and conformational constraint discussed previously. enamine.netchemimpex.com "DL-val" indicates that the compound is a racemic mixture of the D and L isomers of α-methylated valine. Valine itself is a branched-chain amino acid, and its α-methylated counterpart provides a unique side chain for molecular recognition and interaction.

The utility of this compound lies in its ability to be incorporated into peptide chains to create novel structures with tailored properties. chemimpex.com Researchers in pharmaceutical and biotechnology fields utilize this compound to develop therapeutics for a range of diseases, including cancer and metabolic disorders. chemimpex.com Its role as a versatile synthetic intermediate allows for the creation of innovative drug candidates with potentially improved efficacy and pharmacokinetic profiles. chemimpex.com

Compound Information Table

Compound NameSynonym(s)
This compoundBoc-α-Me-DL-Val-OH, Boc-α-methyl-DL-valine
Ornithine
Citrulline
Valine

Chemical Data Table for this compound

PropertyValueReference(s)
CAS Number 139938-00-4 chemimpex.com
Molecular Formula C₁₁H₂₁NO₄ chemimpex.com
Molecular Weight 231.3 g/mol chemimpex.com
Appearance White solid chemimpex.com
Melting Point 124 - 129 °C chemimpex.com
Storage Conditions 0 - 8 °C chemimpex.com

Advanced Synthetic Strategies for Alpha Methylated Valine Derivatives

Stereoselective Synthesis Methodologies

Achieving stereocontrol at the sterically hindered quaternary α-carbon is a primary focus in the synthesis of α-methyl valine derivatives. Researchers have developed a range of sophisticated methods to produce enantiomerically enriched or pure forms of these valuable compounds.

Enantioselective Approaches to alpha-Methylated Amino Acids

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. For α-methylated amino acids, this often involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction.

One prominent strategy involves the "memory of chirality," where the inherent chirality of a starting amino acid like L-valine is used to direct the stereoselective introduction of a methyl group. nih.gov For instance, an oxazolidin-5-one derived from L-valine can be alkylated to produce (S)-alpha-methyl valine with high enantiomeric excess (up to 94% ee). nih.gov This method leverages the dynamic axial chirality of a tertiary aromatic amide to control the stereochemistry during the enolization and subsequent alkylation steps. nih.gov

Another powerful approach utilizes chiral phase-transfer catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other during the alkylation of a glycine-derived substrate. jst.go.jpchimia.ch

Diastereoselective Control in Carbon-alpha Alkylation

Diastereoselective methods often employ a chiral auxiliary, a temporary chemical moiety that is incorporated into the starting material to control the stereochemistry of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed.

A well-established method is the Schöllkopf system, which uses a bislactim ether derived from a dipeptide, such as cyclo(L-Val-Gly) or cyclo(L-Val-Ala). uni-konstanz.debeilstein-journals.org The chiral valine residue in the template directs the alkylation to the opposite face, leading to high diastereoselectivity. uni-konstanz.de For example, alkylation of a bislactim ether derived from L-valine and DL-alanine can produce (R)-α-methyl-α-amino acid methyl esters with a diastereomeric excess (d.e.) of over 95%. uni-konstanz.de Subsequent hydrolysis yields the desired α-methylated amino acid. uni-konstanz.de

Similarly, nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral amine, like (S)-o-[(N-benzylprolyl)amino]benzophenone, serve as effective templates for asymmetric alkylation. rsc.org Alkylation of these complexes can yield optically pure (R)- or (S)-α-methyl-α-amino acids after separation of the diastereomeric products and hydrolysis. rsc.org

A study utilizing a 1,2,3,6-tetrahydro-2-pyrazinone template, derived from (R)-valine and (S)-alanine, demonstrated highly diastereoselective alkylation to produce enantiomerically pure (S)-α-methyl α-amino acids. researchgate.net

MethodChiral Auxiliary/TemplateElectrophileDiastereomeric Excess (d.e.)Reference
Schöllkopf Bislactim Ethercyclo(L-Val-Ala)Alkyl Halides>95% uni-konstanz.de
Nickel(II) Complex(S)-o-[(N-benzylprolyl)amino]benzophenone-Alanine Schiff BaseAlkyl HalidesHigh rsc.org
Tetrahydropyrazinone(6R)-6-Isopropyl-3-methyl-5-phenyl-1,2,3,6-tetrahydro-2-pyrazinoneAlkyl Halides>98% researchgate.net
Oxazolidin-5-oneL-valine derived oxazolidinoneVarious Electrophilesup to 96% ee nih.gov

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic strategies combine the strengths of chemical synthesis and biocatalysis to achieve high selectivity and efficiency. These pathways can involve enzymatic resolution of a racemic mixture or the use of enzymes to perform a key stereoselective transformation. clockss.org

One common approach is the kinetic resolution of a racemic mixture of N-acetylated amino acids using an enzyme like acylase I. cdnsciencepub.com The enzyme selectively hydrolyzes one enantiomer (typically the L-form) of the N-acetyl derivative, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid. cdnsciencepub.comorgoreview.com

Enzymes such as tryptophanase can also be used to facilitate isotopic exchange at the α-carbon of amino acids, which is a valuable tool for preparing labeled compounds for mechanistic studies. nih.gov More complex enzymatic cascades are being developed for the asymmetric synthesis of β-methyl-α-amino acids, which could be adapted for α-methylated analogs. researchgate.net While direct enzymatic synthesis of Boc-alpha-ME-DL-val-OH is less common, enzymes play a critical role in the resolution steps to obtain enantiomerically pure forms. orgoreview.com

Photoredox Catalysis in Unnatural Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals and forging new bonds, including the synthesis of unnatural amino acids. researchgate.netrsc.org These methods often involve the generation of an α-amino radical via decarboxylation of a redox-active ester derived from an amino acid. nih.govacs.org

While this approach often leads to racemization if the goal is to modify an existing chiral center, it is highly effective for constructing new C-C bonds. For instance, the direct decarboxylative arylation of α-amino acids can be achieved by reacting them with arenes under photoredox conditions, providing access to benzylic amine structures. acs.org The mild conditions of photoredox catalysis, often performed at ambient temperature, are advantageous as they reduce the risk of epimerization at sensitive stereocenters. rsc.org The merging of photoredox catalysis with other catalytic systems, like N-heterocyclic carbene (NHC) catalysis, is expanding the scope of these transformations for amino acid modification. researchgate.netnih.gov

Phase-Transfer Catalysis in Stereoselective Alkylations

Phase-transfer catalysis (PTC) is a highly effective technique for the asymmetric synthesis of α-alkyl-α-amino acids. jst.go.jpchimia.chwiley.com This method involves the use of a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport an enolate from an aqueous or solid phase into an organic phase where it reacts with an alkylating agent. jst.go.jpchimia.chiupac.org

The design of C2-symmetric chiral phase-transfer catalysts derived from 1,1'-bi-2-naphthol (B31242) (BINOL) has been particularly successful. chimia.chiupac.org These catalysts create a well-defined chiral environment around the enolate, leading to high enantioselectivity in the alkylation of glycine imine substrates, such as N-(diphenylmethylene)glycine tert-butyl ester. iupac.org By choosing the appropriate enantiomer of the catalyst, either the (R)- or (S)-product can be synthesized with high enantiomeric excess. chimia.ch This method is valued for its operational simplicity, mild reaction conditions, and high catalytic efficiency. wiley.com

Catalyst TypeSubstrateAlkylating AgentEnantiomeric Excess (ee)Reference
Cinchona Alkaloid-derived PTCN-(Diphenylmethylene)glycine tert-butyl esterBenzyl (B1604629) Bromideup to 85% wiley.com
Spiro-type BINOL-derived PTCN-(Diphenylmethylene)glycine tert-butyl esterBenzyl Bromideup to 98% chimia.ch
Polymeric Chiral PTCN-(Diphenylmethylene)glycine tert-butyl esterAlkyl HalidesGood jst.go.jp

Racemic Synthesis and Subsequent Resolution Techniques

While stereoselective syntheses are elegant, the preparation of a racemic mixture of this compound followed by resolution is a practical and widely used alternative.

The synthesis of the racemic compound can be achieved through various classical methods for amino acid synthesis, adapted for α-methylation. A common starting point is the protection of DL-valine with a Boc group, followed by α-methylation of the corresponding ester. prepchem.com

Once the racemic mixture is obtained, resolution is required to separate the D- and L-enantiomers. Common resolution techniques include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. orgoreview.comlibretexts.org Since diastereomers have different physical properties, they can be separated by fractional crystallization. libretexts.org The desired enantiomer is then liberated from the separated salt.

Enzymatic Resolution: As mentioned in section 2.1.3, enzymes can selectively act on one enantiomer of a racemic mixture. For example, an enzyme can selectively hydrolyze the amide bond of an N-acetylated L-amino acid, allowing for the separation of the L-amino acid from the unreacted N-acetyl-D-amino acid. cdnsciencepub.comorgoreview.com

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate enantiomers. google.comnih.gov The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. nih.gov This method is highly effective for determining the enantiomeric excess of a sample. nih.gov

Conventional Racemization Pathways for Valine Precursors

The synthesis of the racemic "DL" form of α-methylated valine necessitates a racemization step. Racemization of amino acids can be induced under various conditions, including grinding and humidification, which can facilitate the transformation of a conglomerate to a racemic compound. science.gov For valine precursors, racemization can be achieved through different mechanisms. One common approach involves the formation of an enol intermediate. rsc.org This can occur in a strong alkaline environment or when the α-carbon is attached to a potent electron-withdrawing group, which facilitates the removal of the α-proton. rsc.org Another method involves the use of an inorganic acid solvent, such as dilute hydrochloric or sulfuric acid, at elevated temperatures. google.com For instance, heating a valine derivative in an acidic solution can lead to racemization, providing the necessary racemic mixture for subsequent synthetic steps. google.com

Kinetic Resolution Strategies for alpha-Methyl Valine Esters

Kinetic resolution is a crucial technique for separating the enantiomers of racemic mixtures. For α-methyl valine esters, both enzymatic and chemical methods have been explored.

Enzymatic kinetic resolution offers high enantioselectivity under mild conditions. diva-portal.orgacs.org Lipases, such as Candida antarctica lipase (B570770) A (CAL-A) and Candida antarctica lipase B (CAL-B), are frequently employed. researchgate.net These enzymes can selectively acylate one enantiomer of the amino acid ester, allowing for the separation of the acylated product from the unreacted enantiomer. diva-portal.orgresearchgate.net For instance, CAL-A has been used for the highly enantioselective N-acylation of N-4-and N-1-Boc-piperazine-2-carboxylic acid methyl esters. researchgate.net Another enzymatic approach is the use of amino acid oxidases, which can selectively oxidize one enantiomer. researchgate.net

Dynamic kinetic resolution (DKR) is an advanced strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govchemrxiv.org This has been achieved using a combination of enzymes, such as a lipase for stereospecific acylation and a racemizing agent. researchgate.net Biocatalytic transamination using aminotransferases has also emerged as a powerful DKR method for producing β-branched α-amino acids with high diastereo- and enantioselectivity. nih.govchemrxiv.org

Chemical kinetic resolution methods often utilize chiral catalysts. Chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been developed as effective catalysts for the kinetic resolution of secondary alcohols through acylation, and similar principles can be applied to amino acid derivatives. clockss.org

Table 1: Comparison of Kinetic Resolution Strategies for α-Methyl Valine Esters

Strategy Catalyst/Enzyme Key Features References
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica lipase A/B) High enantioselectivity, mild reaction conditions. researchgate.net
Amino Acid Oxidases Selective oxidation of one enantiomer. researchgate.net
Dynamic Kinetic Resolution Lipase + Racemizing Agent Combines resolution with in situ racemization for higher yields. researchgate.net
Aminotransferases High diastereo- and enantioselectivity for branched amino acids. nih.govchemrxiv.org
Chemical Kinetic Resolution Chiral DMAP Derivatives Catalytic acylation for separation. clockss.org

Protective Group Chemistry in the Synthesis of this compound

Protective group chemistry is fundamental to the synthesis of complex molecules like this compound, preventing unwanted side reactions.

Role and Cleavage of the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in amino acid and peptide synthesis. wikipedia.org Its primary role is to prevent the nucleophilic amine from participating in undesired reactions during subsequent synthetic steps. chemistrysteps.com The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

A key advantage of the Boc group is its stability under a variety of conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions. organic-chemistry.orgrsc.org This acid-lability allows for its selective removal without affecting other protecting groups that are stable to acid. wikipedia.org Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol (B129727). wikipedia.orgchemistrysteps.com The cleavage mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. chemistrysteps.com To prevent side reactions from the tert-butyl cation, scavenger reagents like anisole (B1667542) or thioanisole (B89551) are often added. wikipedia.org

Orthogonal Protection Strategies for Multi-functionalized Derivatives

Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.me This allows for the selective deprotection and modification of different functional groups within a molecule. fiveable.me In the context of synthesizing multi-functionalized derivatives of this compound, an orthogonal strategy is essential.

A common orthogonal pairing is the use of the acid-labile Boc group for the α-amino group and a base-labile protecting group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, for another functionality. organic-chemistry.orgbiosynth.com This allows for the selective removal of the Fmoc group with a base like piperidine, leaving the Boc group intact. biosynth.com Conversely, the Boc group can be removed with acid without affecting the Fmoc group. biosynth.com

Another strategy, termed "quasi-orthogonal," involves using protecting groups that are both cleaved by acid but with different kinetics. biosynth.comresearchgate.net For example, the Boc group can be removed with moderate acid strength (e.g., TFA), while a benzyl (Bzl)-based protecting group on a side chain would require a much stronger acid, like hydrofluoric acid (HF), for cleavage. peptide.com This differential lability allows for selective deprotection. peptide.com For molecules with multiple reactive sites, such as those containing other functional groups like hydroxyl or thiol, a variety of other protecting groups can be employed in an orthogonal fashion, including trityl (Trt) and Alloc groups. fiveable.mebiosynth.com

Table 2: Common Orthogonal Protecting Group Pairs

Protecting Group 1 Cleavage Condition Protecting Group 2 Cleavage Condition Orthogonality References
Boc Acid (e.g., TFA) Fmoc Base (e.g., Piperidine) Fully Orthogonal organic-chemistry.orgbiosynth.com
Boc Moderate Acid (e.g., TFA) Benzyl (Bzl) Strong Acid (e.g., HF) Quasi-Orthogonal biosynth.comresearchgate.netpeptide.com
Alloc Pd(0) catalyst Boc/Fmoc Acid/Base Fully Orthogonal fiveable.mebiosynth.com

Esterification and Functionalization of the Carboxyl Group in this compound

The carboxyl group of this compound is a key site for further functionalization, most commonly through esterification. Amino acid methyl esters are important intermediates in various synthetic applications, including peptide synthesis. nih.gov

A variety of methods exist for the esterification of N-Boc protected amino acids. A convenient and widely used method involves reaction with an alkyl halide, such as methyl iodide (MeI), in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone. rsc.org Another common procedure utilizes methanol in the presence of a catalyst. Thionyl chloride in methanol is an effective reagent for this transformation. nih.gov Alternatively, trimethylchlorosilane (TMSCl) in methanol provides a mild and efficient system for preparing amino acid methyl esters. nih.gov

Once esterified, the carboxyl group can undergo further transformations. For instance, the ester can be hydrolyzed back to the carboxylic acid under basic conditions, although care must be taken to avoid racemization. google.com The carboxylate can also participate in palladium-catalyzed C-H functionalization reactions, enabling the introduction of various aryl groups at the γ-position of the amino acid side chain. rsc.org Furthermore, the carboxyl group can be activated, for example with a carbodiimide, to facilitate the formation of amide bonds in peptide synthesis. nih.gov Visible light-mediated photodecarboxylative functionalization has also emerged as a method to activate carboxylic acids for various bond-forming reactions. researchgate.net

Elucidation of Stereochemistry and Chiral Separation of Alpha Methyl Valine Analogs

Methods for Enantiomeric Purity Determination

Accurate determination of enantiomeric purity is critical in the synthesis and application of chiral compounds like Boc-α-Me-DL-val-OH. High-performance liquid chromatography and gas chromatography are powerful techniques for this purpose.

Chiral HPLC is a widely used and reliable technique for the separation and analysis of enantiomers. koreascience.kr This method often employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. sigmaaldrich.comhplc.eu

For α-amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. sigmaaldrich.comyakhak.org For instance, CHIROBIOTIC T and T2 columns are noted for their unique selectivity for underivatized and N-derivatized amino acids, including t-BOC protected ones. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The mobile phase composition, often a mixture of an alkane, an alcohol, and an acidic modifier, is optimized to achieve baseline separation. koreascience.kr

Derivatization of the amino acid can enhance separation and detection. N-blocking with groups like tert-butyloxycarbonyl (t-BOC) is a common strategy. sigmaaldrich.com The enantiomeric separation of N-FMOC-α-amino acid esters has been shown to be more effective than their corresponding acids on certain amylose-derived CSPs. researchgate.net

Table 1: HPLC Columns for Chiral Separation of Amino Acid Derivatives

CSP TypeExamplesApplicable Analytes
Polysaccharide-basedCHIROBIOTIC T, T2, R, TAG; Chiralpak IA, AD-H; Chiralcel OD-HUnderivatized and N-derivatized α-amino acids (including t-BOC, FMOC), α-amino acid esters. sigmaaldrich.comyakhak.orgresearchgate.net
Pirkle-typePhenylglycine, β-Gem 1Wide variety of enantiomers, including aryl propionic acids. hplc.eu

This table summarizes common chiral stationary phases used in HPLC for the separation of amino acid enantiomers and their derivatives.

Gas chromatography is another powerful tool for determining the enantiomeric excess of volatile amino acid derivatives. nih.govuni-tuebingen.de The amino acids are typically derivatized to increase their volatility, for example, by converting them to N-trifluoroacetyl-O-alkyl esters. nih.gov

Enantioselective GC columns, such as those coated with Chirasil-L-Val, are commonly used. uni-tuebingen.deresearchgate.net These columns contain a chiral selector that interacts diastereomerically with the derivatized enantiomers, allowing for their separation. capes.gov.br Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced resolution and is particularly suited for analyzing complex mixtures and determining enantiomeric excess with high accuracy. nih.govresearchgate.net This technique has been successfully applied to resolve a wide range of amino acids, including sterically hindered α,α-dialkylated ones. nih.gov

L-enantiomer excesses of α-methyl valine have been detected in carbonaceous chondrites like the Murchison and Murray meteorites using enantioselective gas chromatography-mass spectrometry. mdpi.comnih.gov

Table 2: GC Columns and Derivatization for Enantiomeric Analysis

GC ColumnDerivatization ReagentAnalytes
Chirasil-L-ValN-trifluoroacetyl-O-methyl ester, N-trifluoroacetyl-O-alkyl esters, Methyl chloroformateProteinogenic and non-proteinogenic amino acids, including α,α-dialkylated amino acids. uni-tuebingen.denih.govcapes.gov.br
Lipodex EN-trifluoroacetyl-O-methyl esterProteinogenic and non-proteinogenic amino acids. nih.gov
Rt-γDEXsaMethyl chloroformateAmino acid enantiomers in physiological fluids. researchgate.net

This table outlines common GC columns and derivatization methods for the enantioselective analysis of amino acids.

Chiral High-Performance Liquid Chromatography (HPLC)

Preparative Chiral Resolution of alpha-Methyl-DL-Valine

The separation of racemic mixtures into pure enantiomers on a larger scale is crucial for their use in stereospecific applications.

A classical method for resolving racemic mixtures is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic mixture, such as DL-α-methyl valine, with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.org

For the resolution of racemic amino acids, chiral acids or bases are used as resolving agents. libretexts.org For example, a racemic base can be resolved using a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org The choice of resolving agent and solvent is critical and often determined empirically. core.ac.uk After separation of the diastereomeric salts, the pure enantiomer is recovered by chemical means, such as acidification. libretexts.orgnih.gov L-valine itself has been used as a chiral auxiliary for the enantioselective synthesis of (R)-α-methyl-α-amino acids. uni-konstanz.de

Preparative chromatography is a powerful technique for isolating pure enantiomers from a racemic mixture. rsc.org While analytical HPLC focuses on quantification, preparative HPLC is used for purification and isolation of larger quantities of material. phenomenex.com The principles are similar, employing a chiral stationary phase and an optimized mobile phase. rsc.org

The scalability of the chromatographic method is a key consideration. Methods developed on analytical columns can often be scaled up to larger preparative columns. hplc.eu However, factors such as high solvent consumption and the cost of chiral stationary phases can be limiting for industrial-scale applications. rsc.org

Diastereomeric Salt Formation

Impact of Stereochemistry on Helicity and Conformational Preference

The stereochemistry of the α-carbon in α-methyl amino acids has a profound influence on the secondary structure of peptides.

The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, promoting helical structures. nih.govexplorationpub.com Unlike the achiral α-aminoisobutyric acid (Aib), which has an equal preference for right- and left-handed helices, chiral α-methyl amino acids like Cα-methyl-L-valine (L-AMV) show a strong bias for a specific screw sense. nih.gov

Studies have shown that L-AMV has a strong intrinsic preference for inducing a right-handed helical conformation in peptides. nih.gov This is in contrast to L-valine, which can induce a left-handed preference. This makes L-AMV a valuable tool for designing peptides with a predictable and stable right-handed α-helical structure. nih.gov The steric hindrance from the α-methyl group is thought to cause significant changes in the preferred amino acid conformation. researchgate.net In some cases, the relationship between the chirality of the α-methyl amino acid and the handedness of the helix is opposite to that observed for proteinogenic amino acids. tandfonline.com

Conformational Biases Imparted by Alpha Methylated Valine Residues in Peptides

Steric Influence of α-Methylation on Peptide Backbone Flexibility

The substitution of the α-hydrogen with a methyl group in an amino acid residue, such as in α-methylvaline, introduces significant steric hindrance that markedly restricts the conformational freedom of the peptide backbone. wiley.comnih.govenamine.net This is often referred to as a "conformational Thorpe-Ingold effect," where the gem-dimethylated quaternary carbon atom favors more tightly twisted chain conformations. manchester.ac.uk The presence of the additional methyl group limits the accessible regions of the Ramachandran plot, thereby reducing the peptide's conformational variability upon binding to target molecules. enamine.net This increased rigidity can be advantageous in peptide design, as it can help to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding.

The steric bulk of the α-methyl group, combined with the already bulky isopropyl side chain of valine, creates a highly constrained environment around the α-carbon. This forces the peptide backbone to adopt specific dihedral angles (phi and psi) to avoid steric clashes. researchgate.net Consequently, the flexibility of the peptide chain is significantly reduced, favoring folded or helical structures over more extended or random coil conformations. researchgate.netrsc.org This restriction in conformational freedom is a key factor in the ability of α-methylated residues to act as potent promoters of secondary structure formation.

Induction and Stabilization of Ordered Secondary Structures

The conformational constraints imposed by α-methylated valine residues play a crucial role in the induction and stabilization of ordered secondary structures within peptides, including helices and turns.

α-Helical Architectures

While α-aminoisobutyric acid (Aib), an achiral α-methylated amino acid, is a well-known helix inducer, it has an equal propensity for both right- and left-handed helices. nih.govacs.orgacs.org In contrast, the chiral nature of L-α-methylvaline introduces a strong bias for a specific screw sense. Studies have shown that peptides containing L-α-methylvaline exhibit a significantly stronger preference for right-handed α-helical conformations compared to their Aib-containing counterparts. nih.govacs.orgacs.org This intrinsic bias is a valuable tool in designing peptides with a predefined helical handedness.

3(10)-Helical Structures

Peptides rich in α-methylated amino acids, including α-methylvaline, show a strong preference for adopting helical structures, with the 3(10)-helix being a prominent conformation. researchgate.netnih.gov The 3(10)-helix is a more tightly wound helix than the α-helix, characterized by hydrogen bonds between residue i and residue i+3. explorationpub.comnih.gov The conformational rigidity imparted by the α-methyl group favors the formation of these local hydrogen-bonded structures. researchgate.net

Studies on homopeptides of L-(αMe)Val have demonstrated their propensity to form right-handed 3(10)-helices. researchgate.net In solution, linear peptides based on L-(αMe)Val have been shown to adopt 3(10)-helical or 3(10)-helix-like conformations, particularly as the peptide chain lengthens. nih.govwiley.com The screw sense of the helix is directly dependent on the chirality of the quaternary carbon center of the α-methylated amino acid. researchgate.net

Conformational Preferences of α-Methylated Valine Peptides
Peptide SequenceObserved ConformationTechnique(s)Key Finding
Y-[L-(αMe)Val]n-OtBu (n=2–8)β-turn and right-handed 3(10)-helixFT-IR, 1H NMR, CD, X-ray diffractionHomopeptides of L-(αMe)Val adopt defined helical structures. researchgate.net
F[(αMe)Val]r-T-[(αMe)Val]2NHtBu (r=0-3)3(10)-helical and 3(10)-helix-likeIR, CD, FluorescenceLonger chains form stable 3(10)-helices in solution. nih.govwiley.com
Ac-L-(αMe)Val-Aib4-OHRight-handed 3(10)-helixX-ray crystallography, NMRL-(αMe)Val induces a right-handed screw sense. manchester.ac.uk

Beta-Turn Motifs

In addition to helical structures, α-methylated valine is a potent promoter of β-turns. researchgate.netresearchgate.net A β-turn is a region of a peptide involving four consecutive residues where the polypeptide chain folds back on itself. manchester.ac.uk The steric constraints of the α-methylvaline residue favor the tight turn geometry required for this motif.

Interestingly, the type of β-turn induced can be influenced by the nature of the N-terminal residue. For example, L-α-methylvaline at the N-terminus of an achiral Aib oligomer induces a right-handed Type III β-turn, which in turn promotes a right-handed 3(10)-helix. manchester.ac.ukacs.orgnih.gov This is in contrast to the tertiary amino acid L-valine, which induces a left-handed Type II β-turn and a left-handed helix. manchester.ac.ukacs.orgnih.gov This highlights the subtle yet powerful control that α-methylation can exert on local and global peptide conformation.

Advanced Spectroscopic and Computational Approaches for Conformational Analysis

A combination of spectroscopic techniques and computational methods is essential for the detailed conformational analysis of peptides containing α-methylated valine residues.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. manchester.ac.uknih.gov Various NMR experiments can provide information on through-bond and through-space connectivities, dihedral angles, and hydrogen bonding patterns, all of which are crucial for defining peptide conformation.

The analysis of coupling constants, particularly ³J(HN,Hα), can provide information about the backbone dihedral angle φ. In combination with computational modeling, these NMR-derived constraints allow for the generation of high-resolution solution structures of peptides containing α-methylated valine. manchester.ac.uk

¹H NMR Chemical Shifts (δ, ppm) for Methyl Groups in Dipeptides
PeptideMethyl GroupChemical Shift (ppm)
Phg-Val-OHMe LL for L-Phg-L-Val~0.9
Me DL for D-Phg-L-Val~0.8
Representative ¹H NMR data showing the distinct chemical shifts for the methyl groups of the valine residue in different diastereomers of a dipeptide. researchgate.net

Vibrational Spectroscopy (FTIR) for Hydrogen Bonding Analysis

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a crucial technique for analyzing the secondary structure of peptides by probing their intramolecular hydrogen-bonding patterns. researchgate.net The amide I region of the IR spectrum (1600–1700 cm⁻¹), which primarily corresponds to the C=O stretching vibration of the peptide backbone, is particularly sensitive to conformational changes and hydrogen bonding. acs.org

In peptides containing α-methylated valine, the position of the amide I band provides strong evidence for the presence of folded, hydrogen-bonded structures. A key finding is that model peptides rich in (αMe)Val often exhibit an amide I band at a higher frequency (around 1662 cm⁻¹) compared to the typical α-helix frequency (around 1654 cm⁻¹) in organic solvents. explorationpub.com This shift is characteristic of the tighter hydrogen bonds found in a 3₁₀-helical conformation. explorationpub.com

Studies on homo-oligopeptides of L-(αMe)Val have demonstrated that as the peptide chain lengthens, there is a clear shift in the amide I region, indicating the formation of stable, intramolecularly hydrogen-bonded structures. researchgate.net For instance, terminally protected trimers and longer peptides of L-(αMe)Val consistently show FT-IR absorption bands indicative of β-turn and right-handed 3₁₀-helical conformations. researchgate.netresearchgate.net The analysis of free and hydrogen-bonded N-H stretching bands (in the 3200–3500 cm⁻¹ range) further corroborates the presence of these folded structures. researchgate.net

Table 1: Representative FT-IR Amide I Band Frequencies for Different Peptide Secondary Structures.
Secondary StructureTypical Amide I Frequency (cm⁻¹)Reference
3₁₀-Helix (in α-methylated peptides)~1662 explorationpub.com
α-Helix~1654 explorationpub.com
β-Sheet1620–1630 acs.org

Electronic Circular Dichroism (CD) for Helicity Determination

Electronic circular dichroism (CD) spectroscopy is a powerful method for determining the helical content and screw sense of peptides in solution. researchgate.net The far-UV region (190-250 nm) of a CD spectrum reveals characteristic patterns for different secondary structures, arising from the n→π* and π→π* electronic transitions of the amide chromophores. researchgate.net

Both α-helices and 3₁₀-helices exhibit distinct CD spectra, typically characterized by two negative bands at approximately 222 nm and 208 nm, and a positive band around 195 nm. explorationpub.comresearchgate.net However, the relative intensity of these bands can be used to distinguish between the two helical forms. The ratio of the mean residue ellipticity at 222 nm to that at 208 nm ([θ]₂₂₂/[θ]₂₀₈) is often used as a diagnostic tool; this ratio is typically around 1.0 for α-helices but smaller, in the range of 0.3–0.4, for 3₁₀-helices. explorationpub.com

Studies on peptides incorporating Cα-methyl-L-valine (L-AMV) have consistently shown a strong propensity for forming right-handed helical conformations. nih.gov For example, replacing α-aminoisobutyric acid (Aib) with L-AMV in a 14-mer peptide resulted in a significantly stronger preference for an α-helical structure with a distinct right-handed screw sense. nih.gov Similarly, CD analysis of homo-oligopeptides of L-(αMe)Val showed that helicity develops with increasing chain length, with oligomers of n=6 and longer adopting a fully developed 3₁₀-helix at higher concentrations. acs.org The chiral nature of the L-(αMe)Val residue effectively overcomes the ambiguity of helical handedness that can be an issue with achiral residues like Aib. nih.gov

Table 2: Characteristic CD Spectral Features for Helical Peptides.
Helical TypeNegative Band 1 (nm)Negative Band 2 (nm)[θ]₂₂₂/[θ]₂₀₈ RatioReference
α-Helix~222~208~1.0 explorationpub.com
3₁₀-Helix~222~2080.3 - 0.4 explorationpub.com

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides definitive, atomic-level detail of peptide conformations in the solid state. Numerous crystallographic studies of peptides containing (αMe)Val have confirmed its powerful helix- and turn-inducing properties. researchgate.net The steric hindrance imposed by the α-methyl group and the isopropyl side chain restricts the backbone dihedral angles (φ, ψ) to the helical regions of the Ramachandran plot.

Crystal structure analyses have revealed that short peptides (e.g., trimers) containing L-(αMe)Val often adopt a type-I β-turn conformation, which is considered the incipient stage of a 3₁₀-helix. researchgate.net Longer peptides, such as tetra- and pentapeptides, consistently fold into regular right-handed 3₁₀-helices. researchgate.netresearchgate.net For example, the crystal structure of Ac-(Aib)₂-L-(αMe)Val-(Aib)₂-OtBu revealed a right-handed 3₁₀-helical structure. researchgate.net This preference for 3₁₀-helices is a hallmark of peptides rich in α,α-disubstituted amino acids. scispace.comwiley.com While (αMe)Val is a potent helix promoter, some studies have also shown it can adopt extended β-sheet conformations, particularly when incorporated into specific sequences designed to self-assemble. nih.govacs.org

Table 3: Solid-State Conformations of (αMe)Val-Containing Peptides Determined by X-ray Crystallography.
PeptideObserved ConformationReference
Z-L-(αMe)Val-(L-Ala)₂-OMeType-I β-turn researchgate.net
Z-Aib-L-(αMe)Val-(Aib)₂-OtBuRight-handed 3₁₀-helix researchgate.net
Ac-(Aib)₂-L-(αMe)Val-(Aib)₂-OtBuRight-handed 3₁₀-helix researchgate.net
Z-[D-(αMe)Val]₂-NHiPrType-III' β-turn researchgate.net
Z-[D-(αMe)Val]₃-NHiPrIncipient left-handed 3₁₀-helix researchgate.net

Computational Chemistry Approaches (e.g., DFT, Molecular Mechanics)

Computational chemistry methods, including Density Functional Theory (DFT) and molecular mechanics, are invaluable for understanding the energetic basis of the conformational preferences imparted by α-methylated valine. These theoretical approaches allow for the exploration of the potential energy surface of a peptide, revealing the most stable conformations and the energy barriers between them. wiley.com

Conformational energy calculations for peptides containing α-methylated residues show a significant restriction of the available conformational space. wiley.com For (αMe)Val, the preferred conformations are largely confined to the 3₁₀-helical (φ ≈ ±60°, ψ ≈ ±30°) and α-helical (φ ≈ ±55°, ψ ≈ ±45°) regions of the Ramachandran plot. wiley.com This is in stark contrast to its non-methylated counterpart, L-valine, which can access a broader range of conformations, including the β-sheet region. nih.gov

DFT studies have been used to analyze the stability of different conformers in solution, accounting for solvent effects, and to compare theoretical results with experimental data from IR and NMR. Molecular mechanics and robotics-based algorithms can exhaustively sample the conformational landscape, which is particularly useful for cyclic peptides where N-methylation can introduce significant steric strain. These computational analyses confirm that the steric bulk of the α-methyl group is the primary driver for the strong helical propensity of (αMe)Val residues, making it a predictable and reliable building block for designing conformationally constrained peptides. researchgate.net

Biomedical and Materials Science Applications of Boc Alpha Me Dl Val Oh Derived Peptides

Utilization as Building Blocks in Peptide and Peptidomimetic Synthesis

Boc-α-Me-DL-val-OH is a versatile starting material for introducing α-methylvaline into peptide sequences using established synthetic methodologies. The Boc protecting group is crucial for selectively managing the reactivity of the amino group during peptide bond formation. chemimpex.com The presence of the α-methyl group, however, introduces significant steric hindrance, which necessitates modifications to standard synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient, automated assembly of peptide chains on an insoluble polymer support. acs.org The integration of sterically hindered amino acids like α-methylvaline into SPPS protocols presents distinct challenges. The bulky isopropyl side chain of valine, combined with the α-methyl group, makes the formation of the peptide bond with the incoming amino acid sterically difficult. biorxiv.org

Research has shown that standard coupling conditions often result in low conversion rates and require multiple coupling cycles or extended reaction times to achieve satisfactory yields. biorxiv.org To overcome this, more potent coupling reagents and optimized protocols are employed. For instance, aminium/uronium salts such as HATU are often used, and specialized reagents like TOTT or the in situ generation of amino acid fluorides have proven effective for coupling sterically demanding α,α-disubstituted amino acids. bachem.com The choice of protecting group strategy is also critical; while the provided compound uses Boc protection, which is compatible with Boc/Bzl SPPS, many modern syntheses of modified peptides utilize Fmoc/tBu chemistry due to its milder deprotection conditions. nih.govgoogle.com

Table 1: Conceptual Comparison of SPPS Coupling for Valine vs. α-Methyl-Valine This table illustrates the general adjustments required for incorporating the sterically hindered α-methyl-valine residue compared to its canonical counterpart in a typical SPPS cycle.

Parameter Standard Valine (e.g., Boc-Val-OH) α-Methyl-Valine (e.g., Boc-α-Me-Val-OH) Rationale for Difference
Coupling Reagent Standard reagents (e.g., HBTU, DIC/HOBt) are often sufficient. High-potency reagents (e.g., HATU, TOTT) or amino acid fluorides are preferred. bachem.com Increased steric hindrance from the α-methyl group requires more reactive species to facilitate amide bond formation.
Coupling Time Standard (e.g., 1-2 hours). Often extended (e.g., >2 hours) or requires repeated coupling cycles. biorxiv.org To ensure the coupling reaction proceeds to completion despite the steric hindrance.
Coupling Efficiency Generally high. Can be significantly lower, leading to deletion sequences if not optimized. biorxiv.org The bulky nature of the residue impedes access of the nucleophilic amine to the activated carboxyl group.
Monitoring Standard monitoring techniques (e.g., Kaiser test) are effective. Careful monitoring is crucial to confirm complete coupling before proceeding. Incomplete coupling is a more significant risk and must be identified and addressed.

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale synthesis of shorter peptides and for fragments that are difficult to assemble on a solid support. nih.govbachem.comresearchgate.net The synthesis of peptides containing α-methylvaline has been successfully demonstrated using solution-phase techniques. wiley.comresearchgate.net

In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. google.comspbu.ru Studies on the synthesis of homopeptides of L-(αMe)Val have utilized the Fmoc protecting group, which is removed with a dilute solution of a secondary amine like diethylamine. wiley.com The purification of intermediates after each coupling and deprotection step is a critical aspect of LPPS. nih.gov The successful stepwise synthesis of terminally blocked homopeptides, such as Y-[L-(αMe)Val]n-OtBu (where Y is a protecting group like Z or Ac, and n ranges from 2 to 8), highlights the viability of solution-phase methods for creating these modified peptides. researchgate.net

Table 2: Examples of Solution-Phase Synthesis of L-(αMe)Val Homopeptides Data synthesized from literature describing the stepwise synthesis of L-(αMe)Val homopeptides in solution. researchgate.net

Peptide Synthesized N-Terminal Protecting Group C-Terminal Protecting Group General Method
[L-(αMe)Val]₂ Z (Benzyloxycarbonyl) OtBu (tert-Butyl ester) Stepwise solution-phase coupling.
[L-(αMe)Val]₃ Z (Benzyloxycarbonyl) OtBu (tert-Butyl ester) Stepwise solution-phase coupling.
[L-(αMe)Val]₄ pBrBz (p-Bromobenzoyl) OtBu (tert-Butyl ester) Stepwise solution-phase coupling.
[L-(αMe)Val]₈ Ac (Acetyl) OtBu (tert-Butyl ester) Stepwise solution-phase coupling.

A primary motivation for using Boc-α-Me-DL-val-OH in peptide synthesis is to create peptidomimetics with predictable and restricted three-dimensional structures. mdpi.com Natural peptides are often highly flexible, which can be a drawback for therapeutic applications as it can lead to poor receptor binding and susceptibility to degradation. nih.govnih.gov Replacing a standard amino acid's α-hydrogen with a methyl group severely limits the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. nih.govresearchgate.net

This conformational restriction forces the peptide backbone into specific secondary structures. For peptides containing α-methylvaline, a strong propensity to form a 3(10)-helix has been observed through various analytical methods, including X-ray diffraction, Fourier-transform infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. wiley.comresearchgate.netacs.org This ability to reliably induce a specific helical conformation makes α-methylvaline a valuable tool for designing peptidomimetics that can mimic helical domains of proteins, which are often involved in critical biological interactions. wiley.com

Application in Solution-Phase Peptide Coupling Methodologies

Strategies for Enhancing Peptide Stability and Pharmacokinetic Properties

Beyond controlling conformation, the incorporation of α-methylvaline is a key strategy for improving the drug-like properties of peptides, namely their stability in biological environments and their ability to reach a target site.

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body, leading to very short in-vivo half-lives. nih.govmdpi.com The introduction of an α-methyl group provides a powerful defense against this enzymatic breakdown. nih.goviris-biotech.de Proteases recognize and bind to specific peptide sequences to cleave the amide bonds, but the steric bulk of the α-methyl group at the cleavage site physically obstructs the enzyme's active site, preventing hydrolysis. iris-biotech.de

Studies have demonstrated that peptides containing α-methylated amino acids exhibit significantly enhanced resistance to a variety of proteases. For example, in a study using apolipoprotein A-I mimetic peptides, α-methylated derivatives showed substantially greater stability against degradation by proteases like proteinase K and chymotrypsin (B1334515) compared to the unmodified parent peptide. nih.gov This increased stability can prolong the circulation time of the peptide drug, enhancing its therapeutic window.

Table 3: Proteolytic Stability of α-Methylated ApoA-I Mimetic Peptides Data adapted from a study assessing the degradation of an ApoA-I mimetic peptide ('A') and its α-methylated analogues after 24 hours of incubation with different proteases. nih.gov

Peptide Substitution % Peptide Remaining (Proteinase K) % Peptide Remaining (Chymotrypsin)
A None (Control) 0% 0%
Leu → α-Me-Ala 100% 100%
Leu → α-Me-Leu 100% 100%
Lys → α-Me-Lys 100% 100%
Asp → α-Me-Asp 100% 100%

The ability of a drug to pass through biological membranes and be available at its site of action is critically dependent on its physicochemical properties, particularly its balance of lipophilicity (hydrophobicity) and aqueous solubility. nih.govnih.gov The introduction of an α-methyl group to valine increases the residue's lipophilicity due to the addition of a nonpolar alkyl group. nih.gov

Table 4: Calculated Hydrophobic Moments of α-Methylated ApoA-I Mimetic Peptides The hydrophobic moment (μH) is a measure of the amphiphilicity of a helix. Data adapted from a study on ApoA-I mimetic peptides. nih.gov

Peptide Substitution Calculated Hydrophobic Moment (μH)
A None (Control) 0.499
Leu → α-Me-Ala 0.428
Leu → α-Me-Leu 0.536
Lys → α-Me-Lys 0.540
Asp → α-Me-Asp 0.499

Reduction of Conformational Variability upon Target Binding

The incorporation of α-methylated amino acids, such as the valine analog Boc-alpha-ME-DL-val-OH, into peptide chains is a powerful strategy for reducing conformational variability. enamine.net In these modified amino acids, the hydrogen atom on the α-carbon is replaced by a methyl group, a structural change that sterically restricts the available conformational space of the peptide backbone. nih.govupc.edu This constraint significantly limits the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles, favoring specific secondary structures. upc.edu

Research has shown that this modification can effectively stabilize otherwise labile structures. enamine.net For instance, the presence of an α-methyl group has a known propensity to induce and stabilize helical conformations, such as the 3₁₀-helix, within a peptide sequence. nih.govupc.edu By pre-organizing a peptide into a conformation that is close to its bioactive state when bound to a biological target, the entropic penalty of binding is reduced. rsc.org This reduction in conformational flexibility upon target binding is an extremely useful tool in drug design, as it can lead to enhanced binding affinity and improved biological activity. enamine.net Furthermore, peptides containing α-methylated residues often exhibit increased stability against proteolytic degradation, further enhancing their therapeutic potential. enamine.netnih.govnih.gov

Design and Engineering of Bioactive Peptides and Proteins

The unique structural properties of this compound and other α-methylated amino acids make them valuable building blocks in the design and engineering of peptides and proteins with tailored biological activities. Their ability to confer conformational rigidity and enzymatic stability allows for the rational design of molecules with enhanced therapeutic profiles. researchgate.net

Development of Enzyme Inhibitors and Catalytic Peptides

The strategic incorporation of α-methylated amino acids is a key approach in the development of potent and specific enzyme inhibitors. researchgate.net The conformational constraints imposed by the α-methyl group can lock a peptide inhibitor into a bioactive conformation that fits precisely into the active site of a target enzyme, leading to enhanced inhibitory activity. rsc.org Furthermore, the inherent resistance of the α-methylated peptide bond to enzymatic cleavage helps to suppress degradation of the inhibitor, prolonging its effect. enamine.net

Research has explored this concept across various enzyme families. For example, short α-/β-mixed peptides, which can include modified amino acids, have been investigated as potential inhibitors of α-amylase, an enzyme targeted in managing diabetes. mdpi.com In a different context, studies on dipeptidyl peptidase (DPP) inhibitors have shown that boronic acid analogues combined with various α-amino acids can yield potent inhibitors, with the nature of the amino acid influencing selectivity and potency. tufts.edu A notable example is DL-alpha-(Difluoromethyl)arginine, an analog that acts as an enzyme-activated irreversible inhibitor of bacterial arginine decarboxylases, demonstrating the potential of α-alkylation in creating highly effective inhibitors. nih.gov

Table 1: Examples of Enzyme Inhibition Utilizing Modified Amino Acids

Inhibitor/Peptide Class Target Enzyme Key Structural Feature Observed Effect Reference
DL-alpha-(Difluoromethyl)arginine Arginine Decarboxylase α-difluoromethyl group Irreversible inhibition nih.gov
Met-boroNva / Leu-boroNva Dipeptidyl Peptidase II (DPPII) Boronic acid analogue (boroNorvaline) at P1 Potent inhibition of DPPII tufts.edu
Short α-/β-mixed peptides α-Amylase Incorporation of β-amino acids Moderate inhibitory effects mdpi.com

Creation of Receptor Agonists and Antagonists

The design of peptides that can effectively modulate receptor function is another area where α-methylated amino acids have a significant impact. Introducing these non-natural amino acids can yield analogues with finely tuned biological activities, acting as either receptor agonists or antagonists with improved stability and selectivity. researchgate.net

Table 2: Impact of α-Methyl Amino Acid Substitution on Receptor Ligand Properties

Original Peptide/Ligand Receptor Target Modification Resulting Properties Reference
¹⁷⁷Lu-RM2 Gastrin-Releasing Peptide Receptor (GRPR) Substitution of L-Trp⁸ with α-methyl-L-Trp Improved in vivo stability, high receptor affinity, better overall preclinical performance. snmjournals.org
Endomorphin (EM) analogs Mu-opioid receptor Replacement of multiple residues with unnatural amino acids Equal or greater antinociception with reduced side effects. nih.gov

Exploration in Prodrug Development for Enhanced Bioavailability

This compound and other amino acid derivatives are instrumental in the field of prodrug development, a strategy used to overcome poor physicochemical or pharmacokinetic properties of parent drug molecules. chemimpex.comnih.gov By temporarily masking a functional group of a drug with a promoiety, such as an amino acid, properties like water solubility, membrane permeability, and stability can be significantly improved. nih.govresearchgate.net

Amino acids are particularly attractive as promoieties because they are non-toxic and can be targeted by specific amino acid and peptide transporters in the body, such as the human peptide transporter 1 (hPepT1), which is abundant in the intestine. researchgate.netnih.govnih.gov This carrier-mediated transport can substantially enhance the oral bioavailability of poorly absorbed drugs. researchgate.netnih.gov The synthesis of these prodrugs often involves Boc-protected amino acids, like Boc-L-Val-OH, during the coupling process to the parent drug. nih.govacs.org For instance, research on the antiviral drug zanamivir (B325) and the flavonoid tricin (B192558) involved creating amino acid ester prodrugs to improve their permeability and subsequent bioavailability. nih.govacs.org These studies demonstrated that conjugating single or dipeptide amino acids to a parent drug could significantly increase cellular uptake and absorption. nih.govacs.org

Investigating Metabolic Pathways Involving Branched-Chain Amino Acid Analogs

Amino acid analogs like this compound are valuable tools for probing the complex metabolic pathways of their natural counterparts. chemimpex.com Valine is one of the three essential branched-chain amino acids (BCAAs), which also include leucine (B10760876) and isoleucine. cocukmetabolizma.com The catabolism of BCAAs is a critical process, primarily initiated in skeletal muscle, that provides energy and metabolic precursors. oup.comcreative-proteomics.com

The primary pathway for BCAA degradation involves two main enzymatic steps:

Transamination : A reversible transfer of the amino group to α-ketoglutarate, catalyzed by branched-chain aminotransferase (BCAT), to form the corresponding branched-chain α-keto acid (BCKA). In the case of valine, this product is α-ketoisovaleric acid (KIV). oup.comyoutube.com

Oxidative Decarboxylation : An irreversible step catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKD) complex, which converts the BCKA into an acyl-CoA derivative. cocukmetabolizma.comoup.com

By using analogs of BCAAs, such as α-keto or α-hydroxy versions, researchers can investigate the efficiency and regulation of these pathways. nih.gov Studies have shown that the body can utilize these analogs to varying degrees, providing insight into the specificity and function of enzymes like BCAT and BCKD. nih.gov Furthermore, in conditions where BCAA metabolism is altered, such as in hyperammonemia, studying the effects of BCAA analogs helps to understand the disease pathophysiology and explore potential therapeutic interventions. semanticscholar.org

Table 3: Key Enzymes in the Initial Steps of Branched-Chain Amino Acid (BCAA) Catabolism

BCAA Initial Enzyme Cofactor(s) Product (Branched-Chain α-Keto Acid) Reference
Valine Branched-chain aminotransferase (BCAT) Pyridoxal Phosphate (B6) α-Ketoisovaleric acid (KIV) oup.comyoutube.com
Leucine Branched-chain aminotransferase (BCAT) Pyridoxal Phosphate (B6) α-Ketoisocaproic acid (KIC) oup.comyoutube.com
Isoleucine Branched-chain aminotransferase (BCAT) Pyridoxal Phosphate (B6) α-Keto-β-methylvaleric acid (KMV) oup.comyoutube.com
All BCKAs Branched-chain α-ketoacid dehydrogenase (BCKDH) complex TPP, Lipoate, FAD, NAD⁺ Corresponding Acyl-CoA derivatives oup.comyoutube.com

Design of Novel Proteins with Specific Functionalities

The incorporation of non-standard amino acids like this compound is a cornerstone of modern protein engineering, enabling the design of novel proteins with precisely tailored and enhanced functionalities. chemimpex.com By moving beyond the canonical 20 amino acids, scientists can introduce chemical properties and structural constraints not found in nature.

The inclusion of α-methylated amino acids is particularly effective for enhancing specific protein characteristics. chemimpex.com For example, a study involving apolipoprotein A-I mimetic peptides found that incorporating various α-methylated amino acids significantly increased the helicity and resistance to proteolysis of the peptides. nih.gov These structural and stability enhancements translated into improved biological function, specifically a greater capacity for cholesterol efflux. nih.gov Recent advancements in synthetic biology are also making it easier to incorporate these unnatural building blocks directly into proteins through ribosomal synthesis, using modified ribosomes and translation factors. nih.govacs.orgacs.org This opens the door to creating new classes of proteins, such as stable foldamers or enzymes that can function in extreme industrial conditions, by leveraging the unique properties conferred by α-methylation. researchgate.netchemimpex.com

Table 4: Effects of α-Methylated Amino Acid Incorporation in an Apolipoprotein A-I Mimetic Peptide

Peptide Modification Helical Content (%) Hydrophobic Moment Cholesterol Efflux Proteolysis Resistance Reference
Original Peptide (A) 43.1 ± 2.6 0.618 Baseline Standard nih.gov
α-methylated Ala (Aα) 61.2 ± 3.4 0.536 Increased Increased nih.gov
α-methylated Lys (Kα) 75.3 ± 4.1 0.655 Increased Increased nih.gov
α-methylated Leu (Lα) 68.9 ± 3.2 0.701 Increased Increased nih.gov
α-methylated Lys & Leu (6α) 78.5 ± 2.9 0.739 Highly Increased Increased nih.gov

Role in Combinatorial Chemistry and Structure-Activity Relationship (SAR) Studies

The strategic incorporation of sterically hindered, non-proteinogenic amino acids like this compound is a powerful tool in combinatorial chemistry and the subsequent exploration of structure-activity relationships (SAR). This unique building block offers chemists the ability to systematically modify peptide scaffolds, leading to the generation of diverse libraries for screening and the elucidation of critical interactions between a ligand and its biological target.

The tert-butyloxycarbonyl (Boc) protecting group is well-suited for solid-phase peptide synthesis (SPPS), a cornerstone of combinatorial library generation. nih.govnih.gov SPPS allows for the stepwise and automated assembly of peptide chains on a solid support, enabling the creation of vast numbers of unique sequences. americanpeptidesociety.org The Boc group protects the alpha-amino group of the valine derivative during the coupling of the next amino acid in the sequence. nih.gov Its removal is typically achieved under moderately acidic conditions, which are generally compatible with a wide range of other protecting groups used for amino acid side chains. nih.gov

The most significant contribution of this compound to combinatorial chemistry and SAR studies stems from its α-methyl group. The introduction of this methyl group at the α-carbon of the valine residue imparts significant conformational constraints on the resulting peptide backbone. This restriction of rotational freedom can lock the peptide into a specific secondary structure, such as a β-turn or an α-helix. acs.org In a combinatorial library, the systematic replacement of a native amino acid with its α-methylated counterpart at various positions can generate a series of conformationally distinct peptides. Screening this library can then reveal which specific conformation is optimal for binding to a biological target.

Furthermore, the α-methyl group provides steric hindrance that can shield the adjacent peptide bond from enzymatic degradation. mdpi.com This enhanced proteolytic stability is a highly desirable property for therapeutic peptide candidates. By creating libraries that include α-methylated residues, researchers can simultaneously explore conformational space and build in resistance to proteolysis.

A prime example of leveraging such modifications in SAR studies can be seen in the development of ligands for integrins, a family of cell surface receptors. In studies of RGD-containing cyclic peptides that bind to αvβ3 integrin, the inclusion of N-methyl-Valine, a structurally related modified amino acid, was investigated. nih.gov While the specific use of this compound was not detailed, the principle remains the same: the methylated residue was used to probe the hydrophobic pocket of the receptor's binding site. nih.gov The analysis of such modified peptides helps to map the steric and electronic requirements of the receptor, guiding the design of more potent and selective antagonists. nih.gov

The findings from screening combinatorial libraries containing α-methylated amino acids can be systematically organized into SAR data tables. These tables correlate specific structural modifications with changes in biological activity, providing a clear roadmap for lead optimization.

Table 1: Representative Structure-Activity Relationship Data for α-Methylvaline Containing Peptides This table is a representative example based on typical findings in SAR studies of modified peptides and does not represent data from a single specific study on this compound.

Peptide SequenceModificationTargetActivity (IC₅₀/EC₅₀)Key Finding
Ac-Arg-Gly-Asp-Val-NH₂Parent PeptideIntegrin αvβ3100 nMBaseline activity of the linear peptide.
Ac-Arg-Gly-Asp-(α-Me)Val-NH₂α-Methylation of ValineIntegrin αvβ350 nMThe α-methyl group likely induces a favorable conformation for receptor binding, leading to a 2-fold increase in potency.
Ac-(α-Me)Arg-Gly-Asp-Val-NH₂α-Methylation of ArginineIntegrin αvβ3500 nMα-Methylation at this position disrupts a critical interaction, leading to a 5-fold decrease in potency.
c[Arg-Gly-Asp-Val]CyclizationIntegrin αvβ310 nMCyclization provides significant conformational constraint, leading to a 10-fold increase in potency compared to the linear parent peptide.
c[Arg-Gly-Asp-(α-Me)Val]Cyclization and α-MethylationIntegrin αvβ35 nMThe combination of cyclization and α-methylation provides an optimal and stable conformation for high-affinity binding.

Future Prospects and Emerging Research Directions

Development of Novel and Greener Synthetic Routes for alpha-Methylated Valine

The synthesis of α-methylated amino acids has traditionally relied on methods that can be complex and may not align with the principles of green chemistry. rsc.org Two general approaches have been established: the preparation of a racemic mixture followed by enantiomeric resolution, and enantioretentive methods that start with an optically active α-amino acid. google.com An efficient synthesis for enantiopure Fmoc-α-methylvaline, for instance, involves preparing the racemate from 3-methyl-2-butanone (B44728) and resolving it with a chiral amine. acs.org

Future research is increasingly directed towards developing more sustainable and efficient synthetic pathways. Biocatalytic approaches are emerging as a promising "greener and cleaner" alternative to purely chemical methods for producing N-alkylated-α-amino acids. rsc.org Additionally, there is a focus on improving existing chemical methods, such as those utilizing the (2S,4S)-4-methyl-2-phenyloxazolidin-5-one scaffold, by optimizing procedures to create more versatile and efficient platforms. iris-biotech.deiris-biotech.de The development of fermentative production routes for N-methylated amino acids from sustainable feedstocks like methanol (B129727) also represents a significant step forward in green chemistry. nih.gov

Table 1: Comparison of Synthetic Approaches for α-Methylated Valine

Approach Description Advantages Challenges & Future Directions
Racemic Synthesis & Resolution Involves synthesizing the racemic mixture (DL-form) and then separating the enantiomers (D and L forms) using chiral resolving agents. google.comacs.org Well-established; can produce high-purity enantiomers. Often requires additional steps, potentially lowering overall yield; disposal of the unwanted enantiomer.
Asymmetric Synthesis Utilizes chiral auxiliaries or catalysts to directly synthesize the desired enantiomer, for example, via alkylation of an oxazolidinone template. google.comuni-konstanz.de High stereoselectivity; potentially fewer steps than resolution. Requires specialized and often expensive chiral reagents or catalysts.
Biocatalytic Routes Employs enzymes to catalyze the formation of α-methylated amino acids, offering a greener alternative. rsc.orgnih.gov High selectivity; mild reaction conditions; environmentally friendly. Enzyme stability and scalability; expanding substrate scope to non-natural amino acids.
Fermentative Production Uses engineered microorganisms to produce amino acid derivatives from simple, sustainable feedstocks like methanol. nih.gov Utilizes renewable resources; potential for large-scale, cost-effective production. Requires extensive metabolic engineering; optimization of titers and yields.

Advanced Spectroscopic and Imaging Techniques for Conformational Dynamics

The primary utility of incorporating α-methylated residues like α-methyl-valine stems from their profound impact on peptide conformation. The additional methyl group restricts the allowable Ramachandran (φ/ψ) dihedral angles, often inducing or stabilizing helical structures such as the 3(10)-helix. nih.govresearchgate.netwiley.com Understanding these conformational dynamics is crucial for rational peptide design.

Explicit-solvent all-atom molecular dynamics (MD) simulations are becoming indispensable for visualizing and quantifying the conformational landscape of peptides containing α-methylated residues. chemrxiv.org These computational methods, combined with experimental data, can reveal how α-methylation attenuates conformational dynamics and influences binding affinities. nih.govchemrxiv.org New parameter-free composite computational methods are also being developed to deliver highly accurate spectroscopic parameters for these modified amino acids in the gas phase, providing a benchmark for solution-phase studies. rsc.org

Table 2: Techniques for Analyzing Conformational Dynamics of α-Methylated Peptides

Technique Information Provided Research Application Example Future Direction
Circular Dichroism (CD) Spectroscopy Provides an estimate of the secondary structure content (e.g., % α-helicity) in a peptide. nih.govmdpi.com Assessing the increase in helicity of apolipoprotein A-I mimetic peptides upon incorporation of α-methylated amino acids. nih.gov Improving spectral deconvolution algorithms to more accurately quantify mixed secondary structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Yields detailed 3D structural information through distance and dihedral angle constraints (e.g., NOE, J-coupling). nih.govnih.gov Distinguishing between 3(10)- and α-helical conformations in Aib-rich peptides. nih.gov Application to larger and more complex protein systems; real-time monitoring of conformational changes upon binding.
X-ray Crystallography Provides high-resolution atomic coordinates of the peptide in its crystalline state. researchgate.netrsc.org Visualizing the precise location and conformation of α-methylated residues within a protein-peptide complex. researchgate.netrsc.org Overcoming challenges in crystallizing flexible or intrinsically disordered proteins modified with these residues.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms over time, providing insights into conformational flexibility, energy landscapes, and binding dynamics. chemrxiv.org Characterizing the attenuation of conformational dynamics in a protein complex after α-methylation. chemrxiv.org Integrating machine learning to enhance sampling and improve force field accuracy for non-canonical residues.
Mass Spectrometry (MS) Identifies post-translational modifications and can be used with fragmentation techniques to study peptide structure. nih.gov Characterizing various types of protein methylation and localizing modification sites. nih.gov Developing improved fragmentation methods to better characterize the conformational impact of α-methylation.

Expansion into Bio-conjugation and Functional Biomaterials

The unique structural properties conferred by α-methylated amino acids are ripe for exploitation in the fields of bioconjugation and functional biomaterials. In bioconjugation, peptides are chemically linked to other molecules, such as drugs or imaging agents. The enhanced proteolytic stability of peptides containing α-methyl-valine makes them attractive scaffolds for creating long-lasting bioconjugates. iris-biotech.de Chemoenzymatic strategies, where peptides are conjugated to catalytic enzyme scaffolds for modifications like N-methylation, are also emerging, and similar platforms could be envisioned for α-methylation contexts. nih.gov

In materials science, the self-assembly of amino acids and their derivatives is a powerful method for creating functional biomaterials like hydrogels for cell scaffolds and drug delivery. beilstein-journals.org The introduction of conformationally rigid building blocks like α-methyl-valine can be used to program the secondary structure of self-assembling peptides, leading to materials with precisely controlled architectures and mechanical properties. For example, the strong helix-inducing properties of α-methylated residues could be harnessed to design peptide-based nanofibers or hydrogels with enhanced stability and functionality. researchgate.net

High-Throughput Screening and Computational Design of Peptides with alpha-Methylated Residues

The vast chemical space of peptides, especially when including non-proteinogenic amino acids like α-methyl-valine, necessitates advanced methods for exploration. Computational design and high-throughput screening (HTS) are becoming central to this effort.

Computational methods allow for the de novo design of peptide macrocycles and the prediction of how modifications like α-methylation will affect structure and binding. tandfonline.comnih.gov By modeling the energetics, it's possible to screen millions of potential sequences in silico to identify candidates with desired properties, such as stabilizing a specific helical conformation for binding to a target protein. nih.govmdpi.com These models can predict whether α-methylation at a specific position will be favorable or unfavorable for biological activity, thus guiding synthetic efforts. mdpi.com

HTS methodologies enable the rapid experimental validation of these computational predictions. nih.gov Libraries of peptides incorporating α-methylated amino acids can be synthesized and screened for activity, such as antibacterial properties or binding to a specific therapeutic target. nih.gov For instance, a library of over 1,700 cyclic peptide analogues containing various non-proteinogenic amino acids was generated and screened to discover compounds with improved therapeutic indices. nih.gov The synergy between computational design to narrow the search space and HTS to rapidly test candidates is a powerful paradigm that will accelerate the discovery of novel peptide-based therapeutics built from residues like α-methyl-valine. mdpi.comresearchgate.net

Q & A

Q. How can researchers address ethical concerns in studies involving this compound derivatives with potential bioactivity?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) prior to in vivo testing. Obtain IRB approval for animal studies and adhere to ARRIVE guidelines. Disclose all conflicts of interest (e.g., funding from peptide therapeutics companies) in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.